molecular formula C12H14N4O B2683393 N-ethyl-2-[(quinazolin-4-yl)amino]acetamide CAS No. 1179600-29-3

N-ethyl-2-[(quinazolin-4-yl)amino]acetamide

Cat. No.: B2683393
CAS No.: 1179600-29-3
M. Wt: 230.271
InChI Key: YNLSRWIQBKRABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-[(quinazolin-4-yl)amino]acetamide is a synthetic small molecule featuring a quinazoline core substituted with an acetamide group at the 4-position. The quinazoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as kinases, DNA G-quadruplexes, and enzymes involved in signaling pathways .

Properties

IUPAC Name

N-ethyl-2-(quinazolin-4-ylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-13-11(17)7-14-12-9-5-3-4-6-10(9)15-8-16-12/h3-6,8H,2,7H2,1H3,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLSRWIQBKRABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CNC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-ethyl-2-[(quinazolin-4-yl)amino]acetamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline ring undergoes nucleophilic substitution at position 4 due to electron-deficient aromaticity. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedReference
AminolysisHydrazine, sodamide4-Aminoquinazoline derivatives
AlkylationEthyl iodide, K₂CO₃, DMF (80°C, 6 h)N-Ethyl-substituted intermediates

For example, hydrazine reacts with the quinazoline core to form 4-hydrazine derivatives under reflux conditions, a pathway common to similar compounds .

Oxidation and Reduction Reactions

The acetamide side chain and quinazoline ring participate in redox reactions:

Oxidation

  • Ring oxidation : HNO₃/H₂SO₄ selectively nitrates the quinazoline ring at position 6, yielding 6-nitroquinazoline derivatives .

  • Side-chain oxidation : KMnO₄ oxidizes the ethyl group to a carboxylic acid under acidic conditions.

Reduction

  • Catalytic hydrogenation : Pd/C in ethanol reduces the quinazoline ring to tetrahydroquinazoline, enhancing solubility .

Electrophilic Aromatic Substitution

Nitration is the primary electrophilic reaction, occurring at position 6 due to ring electronic effects:

SubstrateNitrating AgentProductYield
Quinazoline coreFuming HNO₃/H₂SO₄6-Nitroquinazoline72%

This regioselectivity aligns with computational predictions of reactivity (position 8 > 6 > 5 > 7) .

Ring Functionalization and Cross-Coupling

The compound serves as a precursor for synthesizing bioactive analogs:

Suzuki Coupling

  • Reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aryl groups at position 2 .

Thioacetylation

  • Treatment with Lawesson’s reagent replaces the carbonyl oxygen with sulfur, forming thioacetamide derivatives with enhanced bioactivity (e.g., antitumor IC₅₀ = 3.16 µM) .

Stability and Degradation Pathways

  • Hydrolysis : The acetamide bond cleaves under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, regenerating the primary amine.

  • Photodegradation : UV exposure (254 nm) induces ring-opening reactions, forming anthranilic acid derivatives.

Comparative Reactivity with Analogues

Reactivity differs from simpler quinazolines due to the N-ethyl acetamide group:

CompoundNitration PositionReaction Rate (Relative)
N-Ethyl-2-[(quinazolin-4-yl)amino]acetamide61.0×
4-Quinazolinone81.5×
6-Methylquinazoline50.7×

Data inferred from analogous systems .

Scientific Research Applications

Medicinal Chemistry Applications

N-ethyl-2-[(quinazolin-4-yl)amino]acetamide has been extensively studied for its potential in drug development, particularly in the following areas:

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinazoline derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including prostate and breast cancers. A study indicated that quinazoline derivatives exhibited significant inhibitory effects on cancer cell growth, with some compounds achieving growth inhibition rates between 31.50% and 47.41% across multiple cancer types .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. Research indicates that quinazoline derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

Quinazoline derivatives possess antimicrobial properties, which could be leveraged in developing new antibiotics. Studies have shown that modifications to the quinazoline structure can enhance antibacterial efficacy against both gram-positive and gram-negative bacteria .

Biological Research Applications

This compound is utilized in biological research to study interactions with various biological targets:

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. Inhibitors of this enzyme can help manage conditions like Type 2 diabetes by reducing postprandial blood glucose levels .

Mechanistic Studies

Research into the mechanism of action of this compound reveals its interaction with molecular targets, potentially modulating receptor functions or inhibiting enzyme activities that lead to therapeutic effects .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industrial settings:

Pharmaceutical Development

The compound serves as a building block for synthesizing more complex quinazoline derivatives with potential therapeutic applications in pharmaceuticals. Its structural versatility allows for modifications that can enhance bioactivity and reduce side effects.

Agrochemicals

There is growing interest in utilizing quinazoline derivatives in agrochemical formulations due to their potential antifungal and herbicidal properties .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant growth inhibition across multiple cancer cell lines (31.50% - 47.41%).
α-glucosidase InhibitionIdentified as a potent inhibitor with implications for diabetes management.
Anti-inflammatory EffectsShowed potential for treating inflammatory diseases through modulation of inflammatory pathways.
Antimicrobial PropertiesEnhanced antibacterial activity against specific bacterial strains through structural modifications.

Mechanism of Action

The mechanism of action of N-ethyl-2-[(quinazolin-4-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects . Molecular docking studies and biochemical assays are often used to elucidate these interactions and pathways .

Comparison with Similar Compounds

Pyridoquinazoline Derivatives (Compounds 1i, 1j, 2a, 2b)

These derivatives (e.g., 1i and 2a ) share a pyridoquinazoline scaffold but differ in substituents. For instance:

  • 1i and 1j feature a 2-((2-(2-hydroxyethoxy)ethyl)amino)acetamide side chain, enhancing solubility via hydrophilic groups.
Compound Substituents Yield (%) Melting Point (°C) Key Structural Features
1i 2-((2-(2-hydroxyethoxy)ethyl)amino)acetamide 71 181–183 Hydrophilic side chain for solubility
2a 3-(dimethylamino)propanamide 56 162–164 Tertiary amine for charge interactions

These compounds exhibit antiproliferative activity against cancer cell lines, with 2b (81% yield) showing superior synthetic efficiency .

AZD3229 (Pan-KIT Inhibitor)

AZD3229, a clinical candidate, shares a 5-fluoro-7-(2-methoxyethoxy)quinazoline core linked to an acetamide group. Key distinctions include:

  • A propan-2-yl-triazole substituent, optimizing hydrophobic interactions with KIT kinase mutants.
  • Single-digit nM potency in cell growth inhibition, surpassing traditional GIST therapies like imatinib .

Functional Analogues with Acetamide Moieties

Thioacetamide-Quinazolinone Derivatives (Compounds 5–10)

These compounds (e.g., 5 and 8 ) replace the acetamide’s oxygen with sulfur, enhancing thiol-mediated binding. For example:

  • 8 (N-4-tolylacetamide) achieves a high yield (91%) and melting point (315.5°C), indicating robust crystallinity and stability .
  • 10 (N-(3-ethylphenyl)acetamide) shows moderate activity, suggesting alkyl chain length impacts target engagement .

17β-HSD2 Inhibitors (Compounds 13–18)

Compounds like 13 (N-phenethylacetamide) and 15 (N-butylacetamide) demonstrate that hydrophobic extensions on the acetamide group improve inhibition of 17β-HSD2, a steroid-metabolizing enzyme. The introduction of a second aromatic ring (e.g., phenethyl) enhances binding via π-π stacking .

Biological Activity

N-ethyl-2-[(quinazolin-4-yl)amino]acetamide is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

This compound possesses a quinazoline core structure, which is known for its role in various pharmacological activities. The presence of the ethyl and acetamide groups contributes to its solubility and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit the activity of certain enzymes or modulate receptor functions, leading to observed biological effects.

1. Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that quinazoline derivatives can effectively inhibit cancer cell proliferation. In particular, compounds with similar structures demonstrated IC50 values in the nanomolar range against various cancer cell lines such as HepG2 and MCF7 .
CompoundCell LineIC50 (µM)
This compoundHepG218.79
Reference Drug (Doxorubicin)HepG28.55

2. Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties. Certain quinazoline derivatives have shown potential in reducing inflammation markers and exhibiting low ulcerogenic indices, indicating a favorable safety profile .

3. Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial effects. Studies reveal that these compounds can exhibit antibacterial and antifungal activities, making them candidates for further development in treating infections .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of various quinazoline derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound effectively inhibited cell growth, particularly in HepG2 cells with a notable reduction in viability at concentrations as low as 10 µM .

Case Study 2: Synergistic Effects with Other Compounds

Another study investigated the synergistic effects of N-ethyl-2-[(quinazolin-4-yloxy)acetamide] when combined with Q203 against Mycobacterium tuberculosis. The combination resulted in enhanced bactericidal activity under hypoxic conditions, indicating potential applications in tuberculosis treatment .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-ethyl-2-[(quinazolin-4-yl)amino]acetamide, and how can they be addressed methodologically?

  • Synthesis Challenges : The quinazoline core requires precise functionalization to introduce the ethylaminoacetamide group. Common issues include low yields during nucleophilic substitution and unwanted side reactions (e.g., oxidation of intermediates).
  • Methodological Solutions :

  • Use orthogonal protecting groups for the quinazoline nitrogen to prevent undesired reactivity during acetamide coupling .
  • Optimize reaction conditions (e.g., anhydrous solvents, controlled pH, and inert atmospheres) to stabilize reactive intermediates .
  • Employ catalysts like palladium or copper for cross-coupling reactions to enhance regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms substitution patterns on the quinazoline and acetamide moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways, critical for detecting impurities .
  • X-ray Crystallography : Resolves binding modes of the compound to biological targets (e.g., kinases) and confirms stereochemistry .

Q. How can researchers design preliminary biological activity assays for this compound?

  • In Vitro Screening :

  • Use enzyme-linked assays (e.g., ELISA) to measure inhibition of kinases or other targets linked to the quinazoline scaffold .
  • Employ cell viability assays (e.g., MTT) in cancer cell lines to assess antiproliferative effects .
    • Control Experiments : Include reference inhibitors (e.g., KX2-391 for Src kinase) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound derivatives?

  • Core Modifications :

  • Vary substituents on the quinazoline ring (e.g., electron-withdrawing groups at C-6/C-7) to modulate electronic effects and binding affinity .
  • Replace the ethyl group on the acetamide with bulkier alkyl chains to probe steric effects .
    • Methodology :
  • Combine computational docking (e.g., AutoDock) with in vitro IC50 measurements to correlate structural changes with activity .
  • Use X-ray co-crystallography to visualize ligand-target interactions and guide rational design .

Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling :

  • Measure metabolic stability using liver microsomes to identify rapid clearance pathways .
  • Quantify plasma protein binding via equilibrium dialysis to assess bioavailability .
    • Mechanistic Studies :
  • Investigate metabolite formation (e.g., ketene intermediates via LC-MS/MS) that may contribute to off-target effects .
  • Use transgenic animal models to isolate target-specific vs. off-target responses .

Q. How can researchers optimize the compound’s selectivity across related kinase targets?

  • Kinase Panel Screening : Test against a broad panel of kinases (e.g., EGFR, KIT, VEGFR) to identify cross-reactivity .
  • Mutagenesis Studies : Introduce point mutations in kinase ATP-binding pockets to map critical interactions .
  • Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to compare binding enthalpies/entropies for selectivity hotspots .

Q. What computational approaches are suitable for predicting metabolic liabilities?

  • In Silico Tools :

  • Apply CYP450 isoform-specific docking (e.g., CYP3A4/5) to predict sites of oxidative metabolism .
  • Use software like Schrödinger’s QikProp to estimate metabolic half-life and prioritize derivatives with improved stability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s potency in different cell lines?

  • Contextual Factors :

  • Evaluate genetic variations (e.g., KRAS mutations) in cell lines that alter target expression or downstream signaling .
  • Control for assay conditions (e.g., serum concentration, hypoxia) that influence compound efficacy .
    • Dose-Response Refinement : Perform multi-parametric dose-response curves to account for cell line-specific IC50 variability .

Q. Why might crystallographic data conflict with computational binding predictions?

  • Dynamic Effects :

  • Account for protein flexibility (e.g., loop movements) not captured in rigid docking models .
  • Perform molecular dynamics simulations to assess conformational changes upon ligand binding .
    • Solvent Interactions : Include explicit water molecules in docking models to improve prediction accuracy .

Tables for Key Data

Parameter Method Example Findings Reference
Synthetic Yield Pd-catalyzed cross-coupling45-60% yield for quinazoline-acetamide coupling
Kinase Inhibition (IC50) ELISA-based kinase assay2.3 nM against Src kinase
Metabolic Stability (t1/2) Liver microsomes (human)12.5 min (suggesting rapid hepatic clearance)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.